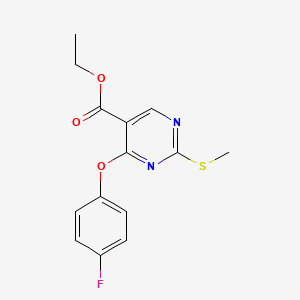
Ethyl 4-(4-fluorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Ethyl 4-(4-fluorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate, a compound with a complex structure, has been the subject of various scientific research studies focusing on its synthesis, crystal structure, and potential applications. The synthesis of related compounds, characterized by the presence of fluorophenoxy and methylsulfanyl groups attached to a pyrimidine carboxylate core, provides insight into the structural versatility and reactivity of such compounds. For instance, the synthesis, crystal structure, and biological activities of closely related compounds reveal the meticulous process of determining molecular configurations and potential biological relevance (Mo, Wen-yan, He, Hong-wu, 2007).
Coordination Chemistry and Crystallography
The compound's derivatives have been explored for their coordination chemistry, particularly with metals such as Ag(I) and Hg(II), demonstrating the compound's utility in forming complex structures with potential applications in material science and catalysis. Studies on the N1-hexyl substituted pyrimidines offer insights into their solubility properties and structural organization in the solid state, highlighting the intricate network of interactions that can be leveraged for designing materials with specific properties (Barceló-Oliver et al., 2013).
Biological Activities and Medicinal Chemistry
While direct studies on this compound specifically might be limited, the investigation of structurally related compounds provides valuable information on potential biological and medicinal applications. For instance, compounds with similar structural motifs have been studied for their antimicrobial properties, offering a glimpse into the possible utility of this compound in developing new antibacterial or antifungal agents. The synthesis and evaluation of thienopyrimidine derivatives, for example, underscore the role of such compounds in pharmaceutical research, aiming to discover new treatments for infectious diseases (Vlasov, Chernykh, Osolodchenko, 2015).
Supramolecular Chemistry and Material Science
The study of ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate and related compounds emphasizes the importance of non-covalent interactions, such as hydrogen bonding and π-π interactions, in stabilizing crystal structures. These findings are pivotal for the field of supramolecular chemistry, where the assembly of complex structures from simpler building blocks is fundamental. Such studies also contribute to material science, where understanding the molecular basis of structure formation can guide the design of novel materials with desired physical and chemical properties (J. Suresh et al., 2007).
Propriétés
IUPAC Name |
ethyl 4-(4-fluorophenoxy)-2-methylsulfanylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c1-3-19-13(18)11-8-16-14(21-2)17-12(11)20-10-6-4-9(15)5-7-10/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAPPZMWEGWIPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC2=CC=C(C=C2)F)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2615130.png)
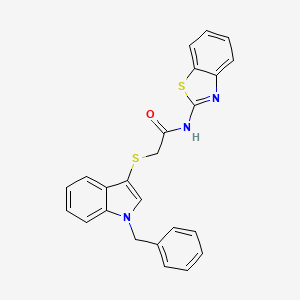
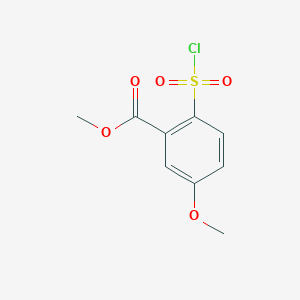
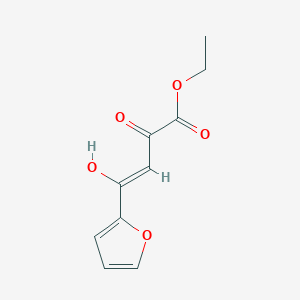

![(E)-4-(Dimethylamino)-N-[(2-propan-2-yloxypyrimidin-4-yl)methyl]but-2-enamide](/img/structure/B2615138.png)


![(E)-ethyl 6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2615141.png)
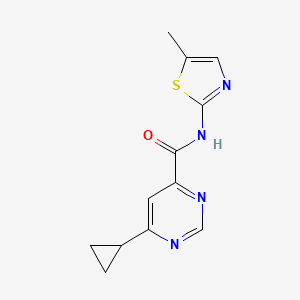
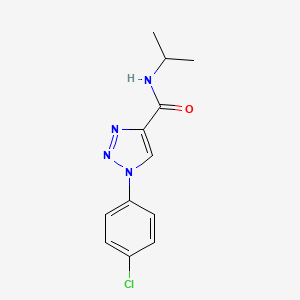
![1-(3-chlorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2615147.png)
![8-heptyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2615150.png)
